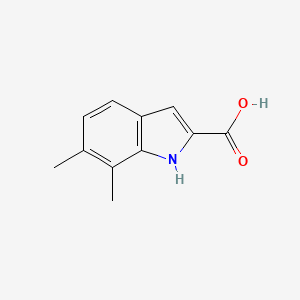

6,7-dimethyl-1H-indole-2-carboxylic Acid

Description

Propriétés

IUPAC Name |

6,7-dimethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-3-4-8-5-9(11(13)14)12-10(8)7(6)2/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOAURXJFUQILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6,7-dimethyl-1H-indole-2-carboxylic Acid: A Keystone for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 6,7-dimethyl-1H-indole-2-carboxylic acid. Recognizing the scarcity of publicly available experimental data for this specific molecule, this document emphasizes the robust methodologies required to determine these critical parameters. As a substituted derivative of indole-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry, understanding its solubility, acidity (pKa), and lipophilicity (logP) is paramount for its potential development as a therapeutic agent. This guide is designed for researchers, scientists, and drug development professionals, offering not only theoretical grounding but also detailed, field-proven experimental protocols and computational prediction strategies.

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The indole-2-carboxylic acid moiety, in particular, has garnered substantial attention as a key pharmacophore. Derivatives of this scaffold have been identified as potent inhibitors of various biological targets, most notably HIV-1 integrase, where the carboxylic acid plays a crucial role in chelating metal ions within the enzyme's active site.[1][2][3] The introduction of substituents, such as the dimethyl groups at the 6 and 7 positions of the indole ring, can significantly modulate the molecule's physicochemical properties, thereby influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target engagement.[4] Therefore, a thorough understanding of the physicochemical characteristics of 6,7-dimethyl-1H-indole-2-carboxylic acid is a critical first step in evaluating its potential as a drug candidate.

Core Physicochemical Properties: A Predictive and Experimental Approach

Due to the limited availability of experimental data for 6,7-dimethyl-1H-indole-2-carboxylic acid, a dual approach of computational prediction and experimental determination is recommended.

Molecular Structure and Weight

The foundational properties of 6,7-dimethyl-1H-indole-2-carboxylic acid are derived from its chemical structure:

-

Molecular Formula: C₁₁H₁₁NO₂

-

Molecular Weight: 189.21 g/mol [5]

-

Chemical Structure:

-

An indole ring system.

-

A carboxylic acid group at position 2.

-

Methyl groups at positions 6 and 7.

-

Predicted Physicochemical Properties

In the absence of experimental data, computational tools can provide valuable initial estimates of key physicochemical parameters. These predictions are useful for experimental design and hypothesis generation.

| Property | Predicted Value | Significance in Drug Discovery |

| Melting Point (°C) | Not readily available; requires specialized prediction software. | Influences solubility and formulation development. Higher melting points can indicate greater crystal lattice energy, potentially leading to lower solubility. |

| Boiling Point (°C) | Not readily available; likely to decompose before boiling under atmospheric pressure. | Less relevant for solid oral dosage forms but can be important for certain manufacturing processes. |

| pKa | Estimated to be in the range of 3.5 - 4.5 for the carboxylic acid. | Governs the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding. |

| logP (Octanol/Water Partition Coefficient) | Estimated to be in the range of 2.5 - 3.0. | A measure of lipophilicity, which is a key determinant of a drug's ability to cross cell membranes and its potential for off-target effects. |

| Aqueous Solubility | Predicted to be low, especially at acidic pH. | A critical factor for oral bioavailability. Poor solubility can be a major hurdle in drug development. |

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the experimental determination of the key physicochemical properties of 6,7-dimethyl-1H-indole-2-carboxylic acid.

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4][6]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount (e.g., 5-10 mg) of 6,7-dimethyl-1H-indole-2-carboxylic acid to a series of vials.

-

To each vial, add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

Causality Behind Experimental Choices:

-

Using an excess of the solid ensures that the solution becomes saturated, which is essential for determining the equilibrium solubility.

-

Constant temperature control is critical as solubility is temperature-dependent.

-

A prolonged equilibration time is necessary to ensure that the dissolution process has reached a steady state.

-

Centrifugation and filtration are crucial steps to separate the dissolved and undissolved compound, preventing overestimation of the solubility.

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Determination of the Acid Dissociation Constant (pKa): Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[7][8]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

Experimental Protocol:

-

Instrument Calibration:

-

Calibrate a pH meter using standard buffers of known pH (e.g., pH 4.0, 7.0, and 10.0).

-

-

Sample Preparation:

-

Accurately weigh a known amount of 6,7-dimethyl-1H-indole-2-carboxylic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).

-

Ensure the final concentration is in a measurable range (e.g., 1-10 mM).

-

-

Titration:

-

Place the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Begin titrating with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[9]

-

Causality Behind Experimental Choices:

-

The use of a calibrated pH meter is essential for accurate pH measurements.

-

Titrating with a strong base ensures a complete and stoichiometric reaction with the weak acid.

-

Incremental addition of the titrant allows for the precise determination of the shape of the titration curve, which is critical for identifying the equivalence and half-equivalence points.

Diagram of Potentiometric Titration for pKa Determination:

Caption: Workflow for pKa determination via potentiometric titration.

Determination of the Octanol-Water Partition Coefficient (logP): Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the logP of a compound.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Experimental Protocol:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of 6,7-dimethyl-1H-indole-2-carboxylic acid in either the aqueous or octanol phase.

-

Add a known volume of this stock solution to a mixture of known volumes of the pre-saturated octanol and aqueous phases in a separatory funnel or vial.

-

-

Equilibration:

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.

-

Allow the phases to separate completely. Centrifugation can be used to aid separation.

-

-

Sample Analysis:

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

-

Calculate the logP as: logP = log₁₀(P)

-

Causality Behind Experimental Choices:

-

Pre-saturating the solvents ensures that the volume of each phase does not change during the experiment due to mutual dissolution.

-

Vigorous shaking is necessary to maximize the surface area between the two phases and facilitate the rapid attainment of equilibrium.

-

Accurate determination of the concentration in both phases is critical for an accurate logP value.

Diagram of the Shake-Flask Method for logP Determination:

Caption: Workflow for logP determination using the shake-flask method.

Spectroscopic Characterization

Spectroscopic analysis provides crucial information about the chemical structure and purity of 6,7-dimethyl-1H-indole-2-carboxylic acid.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will confirm the presence and arrangement of protons in the molecule. Expected signals would include those for the indole NH proton, the aromatic protons on the benzene ring, the proton at the 3-position of the indole ring, the two methyl groups, and the carboxylic acid proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule, confirming the carbon skeleton.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, including a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and N-H and C-H stretching vibrations.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound (189.21 g/mol ) and can provide information about its fragmentation pattern, which can further aid in structure elucidation.

Conclusion: A Path Forward in Drug Discovery

While experimental data for 6,7-dimethyl-1H-indole-2-carboxylic acid is not yet widely disseminated, this technical guide provides a robust and scientifically sound framework for its comprehensive physicochemical characterization. By employing the detailed experimental protocols for determining solubility, pKa, and logP, researchers can generate the critical data needed to assess its drug-like properties. These parameters, in conjunction with spectroscopic analysis and computational modeling, will enable a thorough evaluation of this compound's potential as a lead molecule in drug discovery programs. The insights gained from such studies will be invaluable in guiding further optimization of the indole-2-carboxylic acid scaffold to develop novel and effective therapeutic agents.

References

- PubChem. (n.d.). 4,7-dimethyl-1H-indole-2-carboxylic Acid. National Center for Biotechnology Information.

-

PubChem. (n.d.). Indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Stephens, S. J., & Jonich, M. J. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. Retrieved from a valid URL provided by the grounding tool.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from a valid URL provided by the grounding tool.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from a valid URL provided by the grounding tool.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Retrieved from a valid URL provided by the grounding tool.

-

Journal of Chemical Education. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment. ACS Publications. Retrieved from [Link]

-

Hawash, M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports. Retrieved from [Link]

- ChemicalBook. (n.d.). 6,7-DIMETHYL-1H-INDOLE-2-CARBOXYLIC ACID. Retrieved from a valid URL provided by the grounding tool.

-

Sunway Pharm Ltd. (n.d.). 6,7-Dimethyl-1h-indole-2-carboxylic acid - CAS:383132-15-8. Retrieved from [Link]

-

MDPI. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Retrieved from [Link]

-

RSC Publishing. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

- ResearchGate. (2025). Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from a valid URL provided by the grounding tool.

-

NIH. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. Retrieved from [Link]

-

MDPI. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

- RSC Publishing. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Med. Chem. Retrieved from a valid URL provided by the grounding tool.

- Combinatorial Chemistry Review. (2020). Synthesis of Indole-2-carboxylic Esters. Retrieved from a valid URL provided by the grounding tool.

- ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from a valid URL provided by the grounding tool.

- MDPI. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Retrieved from a valid URL provided by the grounding tool.

- RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Med. Chem. Retrieved from a valid URL provided by the grounding tool.

- SpectraBase. (n.d.). 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isopropyl ester. Retrieved from a valid URL provided by the grounding tool.

-

PrepChem.com. (n.d.). Synthesis of 2-carboxyindole. Retrieved from [Link]

- NIH. (n.d.). 4,7-dimethyl-1H-indole-2-carboxylic Acid. PubChem. Retrieved from a valid URL provided by the grounding tool.

- Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives. Retrieved from a valid URL provided by the grounding tool.

- NIH. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PMC. Retrieved from a valid URL provided by the grounding tool.

- ACS Publications. (n.d.). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Retrieved from a valid URL provided by the grounding tool.

- NIH. (n.d.). 6-Hydroxy-1H-indole-2-carboxylic acid. PubChem. Retrieved from a valid URL provided by the grounding tool.

- NIH. (n.d.). Indole-2-carboxylic acid. PubChem. Retrieved from a valid URL provided by the grounding tool.

- MedChemExpress. (n.d.). Indole-2-carboxylic acid | Lipid Peroxidation Inhibitor. Retrieved from a valid URL provided by the grounding tool.

- Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Retrieved from a valid URL provided by the grounding tool.

Sources

- 1. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GitHub - Guillaume2126/Melting-point-predictor [github.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6,7-dimethyl-1H-indole-2-carboxylic Acid (CAS: 383132-15-8): Synthesis, Properties, and Therapeutic Potential

Abstract

6,7-dimethyl-1H-indole-2-carboxylic acid is a heterocyclic building block belonging to the indole-2-carboxylic acid class of compounds. While specific research on this particular molecule is limited, its structural motif is of significant interest to the fields of medicinal chemistry and drug development. The indole-2-carboxylic acid scaffold is a versatile intermediate recognized for its role in the synthesis of a wide array of pharmaceutically active agents.[1] Derivatives of this core structure have demonstrated potent biological activities, including roles as HIV-1 integrase inhibitors, antitubercular agents, and anticancer therapeutics.[2][3] This guide provides a comprehensive technical overview of 6,7-dimethyl-1H-indole-2-carboxylic acid, including its physicochemical properties, a detailed examination of its most probable synthetic route via the Fischer Indole Synthesis, its expected analytical characterization, and a discussion of its potential applications based on structure-activity relationships established for this class of compounds.

Physicochemical and Safety Profile

The fundamental properties of 6,7-dimethyl-1H-indole-2-carboxylic acid are summarized below. The safety information is derived from available Safety Data Sheets (SDS) and should be consulted before handling.

| Property | Value | Reference |

| CAS Number | 383132-15-8 | [4][5] |

| Molecular Formula | C₁₁H₁₁NO₂ | [4][6] |

| Molecular Weight | 189.21 g/mol | [4][6] |

| Purity | Typically ≥95% | [4] |

| Synonyms | ICA-0002, ZINC3748647 | [4] |

| Storage | Store locked up, sealed in a dry, well-ventilated place at 2-8°C. | [4][5] |

Safety and Handling: This compound is classified as a warning-level hazard.[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures: Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. In case of contact, wash skin thoroughly and rinse eyes cautiously with water.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition: Carbon oxides, Nitrogen oxides.[4]

Synthetic Pathways

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. For 6,7-dimethyl-1H-indole-2-carboxylic acid, the Fischer Indole Synthesis represents the most logical and historically significant manufacturing route.

The Fischer Indole Synthesis: A Primary Route

Discovered by Emil Fischer in 1883, this reaction produces an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions.[7] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[7][8] The use of pyruvic acid as the keto-component directly yields the desired indole-2-carboxylic acid.[8] Both Brønsted and Lewis acids can catalyze the reaction.[7][9]

Caption: Generalized workflow of the Fischer Indole Synthesis.

Proposed Synthesis of 6,7-dimethyl-1H-indole-2-carboxylic acid

This specific molecule can be synthesized by reacting (2,3-dimethylphenyl)hydrazine with pyruvic acid. The hydrazine precursor is typically prepared by the reduction of the corresponding diazonium salt derived from 2,3-dimethylaniline.

Caption: Reaction scheme for the synthesis of the title compound.

A detailed, practical protocol for this synthesis is provided in Section 6.0.

Spectroscopic and Analytical Characterization

Confirmation of the chemical structure is achieved through a combination of spectroscopic methods. While specific spectra for this compound are not widely published, its characteristic signals can be reliably predicted based on its structure and established principles of spectroscopy.[10][11]

Caption: Chemical structure of the title compound.

| Technique | Expected Observations |

| ¹H NMR | ~12.0-13.0 ppm: Broad singlet, 1H (carboxylic acid, -COOH).~11.0-12.0 ppm: Broad singlet, 1H (indole N-H).~7.0-7.5 ppm: Multiplet/doublets, 3H (aromatic protons at C3, C4, C5).~2.3-2.5 ppm: Two singlets, 6H total (two methyl groups, -CH₃). |

| ¹³C NMR | ~165-175 ppm: Carboxylic acid carbon (-COOH).~110-140 ppm: Multiple signals for the 8 carbons of the indole ring.~15-25 ppm: Two signals for the methyl carbons (-CH₃). |

| IR (Infrared) | ~3300-2500 cm⁻¹: Very broad band (O-H stretch of carboxylic acid).~3400-3300 cm⁻¹: Sharp to medium peak (N-H stretch).~1710-1680 cm⁻¹: Strong, sharp peak (C=O stretch of carboxylic acid).~1600-1450 cm⁻¹: Multiple peaks (aromatic C=C stretching). |

| MS (Mass Spec.) | m/z 189: Molecular ion peak (M⁺).m/z 144: Key fragment from loss of the carboxylic acid group (-COOH, 45 Da). |

Role in Drug Discovery and Medicinal Chemistry

The Indole-2-Carboxylic Acid Scaffold: A Privileged Motif

The indole-2-carboxylic acid core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, distinct biological targets. Its derivatives have shown remarkable versatility:

-

HIV-1 Integrase Inhibition: The indole nucleus and the C2-carboxyl group are crucial for chelating the two magnesium ions (Mg²⁺) within the active site of HIV-1 integrase, an enzyme essential for viral replication.[2][12][13] This interaction prevents the integration of viral DNA into the host genome.

-

Antitubercular Activity: Indole-2-carboxamides, derived from the parent acid, are potent inhibitors of Mycobacterium tuberculosis.[3] These compounds are thought to target the MmpL3 transporter, which is vital for the construction of the mycobacterial cell wall.[3]

-

Antiproliferative Agents: Certain derivatives have been evaluated for their cytotoxic effects against cancer cell lines, including pediatric brain tumors.[3][14]

-

Receptor Modulation: The scaffold is a key component in allosteric modulators for the Cannabinoid Receptor 1 (CB1), demonstrating its utility beyond enzyme inhibition.[15][16]

Caption: Chelation mechanism of the scaffold with Mg²⁺ ions.

Structure-Activity Relationship (SAR) and the Role of Dimethyl Substitution

For many indole-based therapeutics, substitutions on the benzene portion of the ring system are critical for tuning activity, selectivity, and pharmacokinetic properties.[17][18] The 6,7-dimethyl substitution on the title compound would be expected to:

-

Increase Lipophilicity: The two methyl groups increase the molecule's oil/water partition coefficient, which can enhance membrane permeability and potentially blood-brain barrier penetration.

-

Introduce Steric Influence: The methyl groups can direct the binding orientation of the molecule within a target's active site, potentially enhancing affinity or providing selectivity over other targets.

-

Block Metabolism: Substitution at these positions can prevent metabolic oxidation of the benzene ring, potentially increasing the compound's half-life.

The Carboxylic Acid Moiety: A Functional Hub

The carboxylic acid group is essential for the biological activity of many drugs, acting as a hydrogen bond donor and acceptor and enabling ionic interactions.[19] However, its acidic nature can also lead to rapid clearance and low oral bioavailability.[20] In drug development, this group is often a starting point for creating prodrugs (e.g., esters) or derivatives (e.g., amides) to optimize pharmacokinetic profiles while retaining the core binding interactions of the indole scaffold.[3][21]

Experimental Protocols

Detailed Protocol: Fischer Indole Synthesis of 6,7-dimethyl-1H-indole-2-carboxylic acid

This protocol is a representative, field-proven methodology adapted for this specific target based on established procedures for the Fischer Indole Synthesis.[8]

Materials:

-

(2,3-dimethylphenyl)hydrazine hydrochloride

-

Pyruvic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve (2,3-dimethylphenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol. Add pyruvic acid (1.1 eq) to the solution.

-

Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After cooling the reaction mixture to room temperature, slowly add concentrated sulfuric acid (0.2 eq) as the catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours until TLC analysis indicates the consumption of the hydrazone intermediate.

-

Workup and Isolation: Cool the reaction mixture and pour it into a beaker of ice water. This will precipitate the crude product.

-

Filter the crude solid using a Büchner funnel and wash with cold water.

-

Purification: Dissolve the crude solid in an aqueous solution of 1M sodium hydroxide. Wash the basic solution with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~2-3. The purified 6,7-dimethyl-1H-indole-2-carboxylic acid will precipitate out of the solution.

-

Filter the purified solid, wash with a small amount of cold water, and dry under vacuum over anhydrous sodium sulfate.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry as detailed in Section 4.0.

Conclusion and Future Directions

6,7-dimethyl-1H-indole-2-carboxylic acid, CAS 383132-15-8, is a valuable chemical intermediate with significant, albeit largely unexplored, potential in drug discovery. Its synthesis is readily achievable through established methods like the Fischer Indole Synthesis. Based on extensive research into the parent indole-2-carboxylic acid scaffold, this molecule serves as an ideal starting point for the development of novel therapeutics targeting viral diseases, bacterial infections, and cancer.

Future research should focus on the synthesis and biological evaluation of a library of derivatives, particularly amides and esters, to probe the therapeutic potential conferred by the 6,7-dimethyl substitution pattern. Investigating its activity against known targets of the indole-2-carboxamide class, such as HIV integrase and mycobacterial MmpL3, would be a logical and promising avenue for new drug development programs.

References

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. 383132-15-8|6,7-Dimethyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 6,7-Dimethyl-1h-indole-2-carboxylic acid - CAS:383132-15-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. lehigh.edu [lehigh.edu]

- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]

- 13. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. application.wiley-vch.de [application.wiley-vch.de]

- 20. researchgate.net [researchgate.net]

- 21. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists | MDPI [mdpi.com]

spectroscopic data for 6,7-dimethyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 6,7-dimethyl-1H-indole-2-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key . Designed for researchers and professionals in drug development, this document moves beyond a simple data summary. It delves into the causality behind experimental choices, outlines self-validating protocols, and offers a predictive interpretation of the expected spectra based on established principles and data from analogous structures.

Molecular Structure and Spectroscopic Significance

6,7-dimethyl-1H-indole-2-carboxylic acid is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the precise arrangement and electronic environment of its atoms is critical for predicting its chemical behavior and biological activity. Spectroscopic analysis provides the definitive data to confirm this structure.

The core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring. The key features for spectroscopic analysis are:

-

Indole Ring Protons: Aromatic protons on the benzene ring (H-4, H-5) and the pyrrole ring (H-3).

-

Methyl Group Protons: Two distinct methyl groups at the C-6 and C-7 positions.

-

Amine and Carboxylic Acid Protons: Labile protons (N-H and COOH) whose signals are highly dependent on solvent and concentration.

-

Carbon Skeleton: A unique set of carbon atoms, including quaternary carbons and those bearing protons, which are distinguishable by ¹³C NMR.

-

Functional Groups: The N-H, C=O, and O-H groups give rise to characteristic absorption bands in Infrared (IR) spectroscopy.

Below is the chemical structure with the standard IUPAC numbering convention, which will be used for all spectral assignments.

Caption: Dimerization of carboxylic acids via hydrogen bonding.

-

O-H Stretch: Instead of a sharp peak around 3600 cm⁻¹, hydrogen bonding causes this absorption to become a very broad band, often spanning from 2500 to 3300 cm⁻¹. [1][2]* N-H Stretch: A moderate, sharp peak is expected around 3300-3400 cm⁻¹, corresponding to the indole N-H group. [3]* C=O Stretch: The carbonyl stretch of a hydrogen-bonded (dimeric) carboxylic acid is found at a lower frequency, typically around 1710 cm⁻¹, compared to a free (monomeric) acid (~1760 cm⁻¹). [2]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3300-3400 | N-H Stretch (Indole) | Medium, Sharp |

| 2500-3300 | O-H Stretch (Carboxylic Acid) | Strong, Very Broad |

| ~1710 | C=O Stretch (Carboxylic Acid Dimer) | Strong, Sharp |

| ~1600, ~1450 | C=C Stretch (Aromatic) | Medium-Weak |

| ~1250 | C-O Stretch (Carboxylic Acid) | Medium |

Protocol: Solid-State FT-IR Data Acquisition (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Predicted Mass Spectrum (ESI)

-

Molecular Formula: C₁₁H₁₁NO₂

-

Molecular Weight: 189.21 g/mol

-

Positive Ion Mode ([M+H]⁺): An intense peak is expected at an m/z (mass-to-charge ratio) of 190.08 . This corresponds to the protonated molecule.

-

Negative Ion Mode ([M-H]⁻): An intense peak is expected at an m/z of 188.07 . This corresponds to the deprotonated carboxylate anion.

-

Key Fragmentation: A common fragmentation pathway for indole-2-carboxylic acids is the loss of CO₂ (44 Da) from the molecular ion, which would result in a fragment ion corresponding to 6,7-dimethylindole.

Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

-

Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap) via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition Parameters (Positive Mode Example):

-

Ionization Mode: ESI+

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further corroborate the structure.

Summary of Spectroscopic Data

The following table provides a consolidated summary of the expected spectroscopic data for the structural confirmation of 6,7-dimethyl-1H-indole-2-carboxylic acid.

| Technique | Feature | Expected Value |

| ¹H NMR | Chemical Shifts (δ, ppm) | ~13.0 (COOH), ~11.8 (NH), ~7.45 (H-4), ~7.10 (H-3), ~6.95 (H-5), ~2.40 (C7-CH₃), ~2.35 (C6-CH₃) |

| ¹³C NMR | Chemical Shifts (δ, ppm) | ~163.0 (C=O), ~137.0-120.0 (Aromatic C), ~105.0 (C3), ~20.0, ~16.0 (CH₃) |

| IR | Key Bands (cm⁻¹) | 3300-3400 (N-H), 2500-3300 (O-H), ~1710 (C=O) |

| MS (ESI) | Molecular Ion | [M+H]⁺ at m/z 190.08; [M-H]⁻ at m/z 188.07 |

References

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

Supporting information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

-

NIST Chemistry WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. Available at: [Link]

-

PubChem. Indole-2-carboxylic acid | C9H7NO2 | CID 72899. Available at: [Link]

-

ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Available at: [Link]

-

Combinatorial Chemistry Review. Synthesis of Indole-2-carboxylic Esters. Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Available at: [Link]

-

MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

-

NIST Chemistry WebBook. Indole-2-carboxylic acid. Available at: [Link]

-

PrepChem.com. Synthesis of 2-carboxyindole. Available at: [Link]

-

MDPI. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Available at: [Link]

- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

mzCloud. Indole 2 carboxylic acid. Available at: [Link]

-

SpectraBase. 1H-indole-2-carboxylic acid, 5-chloro-3-formyl- - Optional[1H NMR] - Spectrum. Available at: [Link]

-

mzCloud. Indole 3 carboxylic acid. Available at: [Link]

-

SpectraBase. Indole-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

NIST Chemistry WebBook. Indole-2-carboxylic acid. Available at: [Link]

Sources

Introduction: Elucidating Molecular Architecture with ¹H NMR Spectroscopy

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6,7-dimethyl-1H-indole-2-carboxylic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers engaged in drug discovery and development, particularly those working with heterocyclic scaffolds like indoles, a thorough understanding of NMR spectral data is fundamental. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 6,7-dimethyl-1H-indole-2-carboxylic acid, a substituted indole derivative. Our approach moves beyond a simple cataloging of peaks, focusing instead on the causal relationships between the molecule's electronic and structural features and the resulting NMR spectrum. We will explore experimental design, predict spectral features based on established principles, and outline methods for self-validation of the spectral interpretation.

The core principle of ¹H NMR involves probing the magnetic properties of hydrogen nuclei (protons). When placed in a strong external magnetic field, these nuclei can exist in different spin states. The precise energy required to induce a transition between these states is exquisitely sensitive to the local electronic environment of each proton. This sensitivity allows us to distinguish between chemically non-equivalent protons within a molecule, providing four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the relative number of protons in each environment (integration), and the proximity to other protons (spin-spin splitting).[1][2][3]

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all chemically distinct sets of protons in 6,7-dimethyl-1H-indole-2-carboxylic acid. The molecule's structure reveals five unique proton environments, in addition to two exchangeable protons.

-

Exchangeable Protons: The acidic proton of the carboxylic acid (-COOH) and the proton on the indole nitrogen (N-H).

-

Aromatic Protons: The proton at position 3 (H-3) of the pyrrole ring, and the two protons on the benzene ring at positions 4 and 5 (H-4, H-5).

-

Aliphatic Protons: The six protons of the two methyl (-CH₃) groups at positions 6 and 7.

The following diagram illustrates the molecular structure with each unique proton labeled for reference throughout this guide.

Caption: Structure of 6,7-dimethyl-1H-indole-2-carboxylic acid with key protons labeled.

Experimental Protocol: From Sample to Spectrum

The quality and interpretability of an NMR spectrum are critically dependent on proper sample preparation. The choice of solvent is paramount, especially for molecules containing acidic protons like carboxylic acids and N-H groups.

Causality in Solvent Selection

While deuterated chloroform (CDCl₃) is a common NMR solvent, it is often suboptimal for carboxylic acids. The acidic -COOH and N-H protons are "exchangeable" and can participate in hydrogen bonding with the solvent or trace amounts of water. This leads to signal broadening, sometimes to the point where the peaks are nearly undetectable.[4]

A superior choice is deuterated dimethyl sulfoxide (DMSO-d₆) . DMSO is a polar, aprotic solvent that acts as a strong hydrogen bond acceptor. This minimizes intermolecular exchange of the acidic protons, resulting in sharper, more easily identifiable signals for the -COOH and N-H protons.[5][6]

Step-by-Step Sample Preparation Protocol

-

Weighing: Accurately weigh approximately 5-10 mg of 6,7-dimethyl-1H-indole-2-carboxylic acid.

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Solubilization: Cap the NMR tube and gently vortex or sonicate the mixture until the sample is completely dissolved. A clear, homogeneous solution is required.

-

Analysis: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet for data acquisition.

Experimental Workflow Diagram

Caption: Standard workflow for ¹H NMR analysis of an organic solid.

¹H NMR Spectrum: A Detailed Interpretation

The ¹H NMR spectrum of 6,7-dimethyl-1H-indole-2-carboxylic acid can be logically divided into three distinct regions: the downfield exchangeable protons, the aromatic protons, and the upfield aliphatic protons.

The Downfield Region (δ 10.0 - 13.0 ppm): Exchangeable Protons

This region is characteristic of highly deshielded protons, primarily those attached to heteroatoms involved in hydrogen bonding or resonance.

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is the most deshielded in the molecule. Its strong acidic nature and involvement in hydrogen bonding cause its signal to appear far downfield. In DMSO-d₆, this signal is expected as a sharp singlet around δ 13.0 ppm .[5][7] The integration value for this peak will correspond to one proton.

-

Indole N-H Proton: The proton attached to the indole nitrogen is also significantly deshielded due to the aromatic nature of the indole ring system. It will appear as a singlet (often slightly broadened) with an integration value of one proton. For the parent indole-2-carboxylic acid in DMSO-d₆, this peak is observed at approximately δ 11.8 ppm .[5]

Trustworthiness Check: The assignment of these two peaks can be unequivocally confirmed by performing a D₂O exchange experiment. After acquiring the initial spectrum, a single drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The acidic -COOH and N-H protons will exchange with deuterium, and their corresponding signals will disappear from the spectrum.[4][8]

The Aromatic Region (δ 6.5 - 8.0 ppm): Ring Protons

The chemical shifts of protons attached to aromatic rings are influenced by the ring current effect, which generally deshields them, causing them to resonate between 6.5 and 8.5 ppm.[9][10]

-

H-3 Proton: This proton is situated on the five-membered pyrrole ring. It is adjacent to the electron-withdrawing carboxylic acid group at C-2 and has no adjacent proton neighbors. Therefore, it will appear as a singlet . Its chemical shift is expected around δ 7.1-7.3 ppm . For the parent indole-2-carboxylic acid, this proton appears at 7.08 ppm.[5] The integration will correspond to one proton.

-

H-4 and H-5 Protons: These two protons are on the benzene portion of the indole ring. They are adjacent to each other (an ortho relationship) and are chemically non-equivalent. This arrangement constitutes a classic AX spin system.

-

H-5 will split the signal of H-4 into a doublet.

-

H-4 will split the signal of H-5 into a doublet.

-

The distance between the lines of each doublet, known as the coupling constant (J), will be identical for both signals. This is a key feature for confirming their assignment. The expected ortho coupling constant (³JHH) is typically 7-9 Hz .[11][12]

-

Based on data for similar indoles, H-4 and H-5 are expected to resonate in the range of δ 6.8 - 7.5 ppm . The electron-donating methyl groups at C-6 and C-7 will provide a slight shielding effect compared to an unsubstituted indole. Each doublet will integrate to one proton.

-

The Aliphatic Region (δ 2.0 - 2.5 ppm): Methyl Protons

This upfield region is characteristic of protons on sp³-hybridized carbons.

-

C-6 Methyl and C-7 Methyl Protons: The two methyl groups are attached directly to the aromatic ring. They have no adjacent protons to couple with, so each will produce a singlet . While they are both methyl groups, their positions are not chemically equivalent (one is adjacent to the pyrrole ring fusion, the other is not), so they are expected to have slightly different chemical shifts. They will appear in the typical range for benzylic protons, around δ 2.2 - 2.5 ppm . Each singlet will integrate to three protons.

Data Presentation: Summary of Predicted ¹H NMR Signals

The following table consolidates the predicted data for the ¹H NMR spectrum of 6,7-dimethyl-1H-indole-2-carboxylic acid in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -COOH | ~13.0 | Singlet (s) | 1H | N/A |

| N-H | ~11.8 | Singlet (s) | 1H | N/A |

| H-4 / H-5 | ~6.8 - 7.5 | Doublet (d) | 1H | ~7-9 |

| H-4 / H-5 | ~6.8 - 7.5 | Doublet (d) | 1H | ~7-9 |

| H-3 | ~7.1 - 7.3 | Singlet (s) | 1H | N/A |

| C-6 -CH₃ / C-7 -CH₃ | ~2.2 - 2.5 | Singlet (s) | 3H | N/A |

| C-6 -CH₃ / C-7 -CH₃ | ~2.2 - 2.5 | Singlet (s) | 3H | N/A |

Conclusion

The ¹H NMR spectrum of 6,7-dimethyl-1H-indole-2-carboxylic acid provides a wealth of structural information that can be logically deduced and validated. The key diagnostic features include two distinct downfield singlets for the exchangeable -COOH and N-H protons (confirmable with D₂O exchange), a singlet for the H-3 proton, a pair of ortho-coupled doublets for H-4 and H-5, and two upfield singlets for the non-equivalent C-6 and C-7 methyl groups. The integration values across the spectrum should sum to nine protons, providing a quantitative check on the assignments. This comprehensive analysis demonstrates the power of ¹H NMR spectroscopy as a primary tool for structural elucidation and confirmation in the field of medicinal chemistry and drug development.

References

- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- ChemicalBook. (n.d.). Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum.

- Chemistry LibreTexts. (2019). NMR8. Chemical Shift in 1H NMR.

- YouTube. (2025).

- University of Regensburg. (n.d.). Chemical shifts.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry.

- Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18 1.

- Chemistry LibreTexts. (2021). 6.

- Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.

- ACD/Labs. (2021). 1H–1H Coupling in Proton NMR.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- UCLA. (n.d.).

- ChemicalBook. (n.d.). Indole(120-72-9) 1H NMR spectrum.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. acdlabs.com [acdlabs.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. compoundchem.com [compoundchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the Mass Spectrometry of 6,7-dimethyl-1H-indole-2-carboxylic acid

This guide provides a comprehensive overview of the mass spectrometric analysis of 6,7-dimethyl-1H-indole-2-carboxylic acid, a crucial small molecule in contemporary drug development and scientific research.[1] Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its analysis, from sample preparation to the intricacies of its fragmentation patterns.

Introduction: The Significance of 6,7-dimethyl-1H-indole-2-carboxylic acid

6,7-dimethyl-1H-indole-2-carboxylic acid belongs to the indole carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry. The precise and reliable characterization of such molecules is paramount for drug discovery, metabolic studies, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical tool for this purpose, offering high sensitivity and structural elucidation capabilities.[2] This guide will provide the foundational knowledge and practical protocols to effectively analyze this compound.

Chemical Profile:

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| CAS Number | 383132-15-8[3] |

Foundational Principles: Ionization and Fragmentation

The mass spectrometric analysis of 6,7-dimethyl-1H-indole-2-carboxylic acid typically employs soft ionization techniques to minimize in-source fragmentation and preserve the molecular ion. Electrospray ionization (ESI) is the preferred method due to its suitability for polar, ionizable compounds like carboxylic acids.[4][5]

Ionization Strategy:

Given the acidic nature of the carboxylic acid group, ESI in negative ion mode ([M-H]⁻) is the most logical and effective approach. This involves the deprotonation of the carboxylic acid, yielding a stable carboxylate anion. While positive ion mode ([M+H]⁺) is possible through protonation of the indole nitrogen, the resulting signal is generally weaker for carboxylic acids.

Predicted Fragmentation Pathways:

Understanding the fragmentation of 6,7-dimethyl-1H-indole-2-carboxylic acid is key to its structural confirmation. The fragmentation is primarily driven by the carboxyl group and the stability of the indole ring. The following pathways are predicted based on established fragmentation rules for carboxylic acids and indole derivatives.[6][7]

In negative ion mode ESI-MS/MS, the precursor ion will be the deprotonated molecule at m/z 188.2. The primary fragmentation event is the neutral loss of carbon dioxide (CO₂), a characteristic fragmentation of carboxylates.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Indole, 1,3-dimethyl- [webbook.nist.gov]

- 4. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 7. chem.libretexts.org [chem.libretexts.org]

infrared spectroscopy of 6,7-dimethyl-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Infrared Spectroscopy of 6,7-dimethyl-1H-indole-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive examination of the principles and practices involved in the Fourier-Transform Infrared (FTIR) spectroscopy of 6,7-dimethyl-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details the molecular structure, expected vibrational modes, a validated experimental protocol for sample analysis, and a thorough interpretation of the resulting infrared spectrum. The causality behind experimental choices and spectral features, particularly the profound effects of intermolecular hydrogen bonding, is emphasized to ensure a deep and practical understanding of the subject matter. All methodologies and interpretations are grounded in authoritative scientific literature to uphold the highest standards of technical accuracy and trustworthiness.

Introduction: The Significance of Indole-2-Carboxylic Acids and Infrared Spectroscopy

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. 6,7-dimethyl-1H-indole-2-carboxylic acid is a member of this vital class of heterocyclic compounds. The precise characterization of its molecular structure is a prerequisite for understanding its chemical reactivity, biological activity, and potential as a therapeutic agent or synthetic intermediate[1].

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It is a rapid, non-destructive method that provides a unique vibrational "fingerprint" of a compound by probing the absorption of infrared radiation by its molecular bonds. For 6,7-dimethyl-1H-indole-2-carboxylic acid, IR spectroscopy is particularly powerful for confirming the presence of key functional groups—the carboxylic acid (-COOH), the indole N-H moiety, and the aromatic system—and for providing critical insights into the supramolecular architecture, such as the hydrogen-bonding networks that dictate its solid-state structure[2][3].

This guide will walk through the complete process of acquiring and interpreting the IR spectrum of this molecule, providing both the theoretical foundation and practical, field-proven insights.

Foundational Principles: Molecular Structure and Vibrational Signatures

The infrared spectrum of 6,7-dimethyl-1H-indole-2-carboxylic acid is dominated by the vibrational modes of its constituent functional groups. The energy of these vibrations, and thus their corresponding absorption frequencies (expressed in wavenumbers, cm⁻¹), are determined by the mass of the bonded atoms and the strength of the chemical bonds.

The key structural features to consider are:

-

The Carboxylic Acid Group (-COOH): This group gives rise to some of the most characteristic bands in the spectrum. In the solid state, carboxylic acids almost invariably exist as hydrogen-bonded cyclic dimers. This dimerization has a profound impact on the vibrational frequencies of both the hydroxyl (O-H) and carbonyl (C=O) bonds[4][5][6][7][8].

-

The Indole N-H Bond: The N-H bond of the indole ring is also a hydrogen bond donor and can participate in intermolecular interactions, which influences its stretching frequency[2][9].

-

Aromatic and Aliphatic C-H Bonds: The molecule contains sp²-hybridized C-H bonds on the aromatic ring and sp³-hybridized C-H bonds in the two methyl groups. These have distinct stretching and bending frequencies.

-

The Molecular Skeleton: The C=C bonds of the aromatic system and the C-O and C-N single bonds contribute to the complex "fingerprint region" of the spectrum.

The molecular structure and the critical hydrogen-bonded dimer formation are illustrated below.

Caption: Chemical structure of 6,7-dimethyl-1H-indole-2-carboxylic acid.

Caption: Experimental workflow for FTIR analysis via the KBr pellet method.

Spectral Interpretation and Detailed Analysis

The resulting IR spectrum is a plot of transmittance versus wavenumber. The key is to assign the observed absorption bands to specific molecular vibrations. The analysis below is based on established group frequencies for carboxylic acids and indole derivatives.

Summary of Key Vibrational Band Assignments

| Wavenumber Range (cm⁻¹) | Intensity | Assignment & Rationale |

| 3300 - 2500 | Very Broad, Strong | O-H Stretch (Carboxylic Acid Dimer) : This exceptionally broad feature is the hallmark of a hydrogen-bonded carboxylic acid.[4][7][8] The breadth arises from the strong intermolecular O-H···O hydrogen bonding in the cyclic dimer, which creates a continuum of vibrational states. This band often overlaps with C-H stretching frequencies.[6] |

| ~3400 | Medium, Sharp | N-H Stretch (Indole Ring) : The stretching vibration of the N-H group in the indole ring. Its position and sharpness suggest it may be involved in weaker or different hydrogen bonding than the carboxylic acid O-H.[2][9] In some indole-2-carboxylic acids, this N-H group acts as a donor to a carbonyl oxygen acceptor.[3] |

| 3000 - 2850 | Medium, Sharp | C-H Stretch (Aliphatic) : Symmetric and asymmetric stretching vibrations of the two methyl (-CH₃) groups attached to the benzene ring.[6][10] |

| ~1710 - 1680 | Very Strong, Sharp | C=O Stretch (Carboxylic Acid Dimer) : The carbonyl stretch. The frequency is lower than that of a monomeric carboxylic acid (~1760 cm⁻¹) due to the weakening of the C=O bond through its participation as a hydrogen bond acceptor in the dimer.[5][6][8] Conjugation with the indole ring system can further lower this frequency.[8] |

| ~1620 - 1450 | Medium to Strong | C=C Stretch (Aromatic) : Stretching vibrations within the indole aromatic system. Multiple bands are typically observed in this region. |

| ~1440 - 1395 | Medium | O-H Bend : In-plane bending of the carboxylic acid O-H group. This can sometimes be obscured by C-H bending bands.[7] |

| ~1320 - 1210 | Strong | C-O Stretch : Stretching of the C-O single bond of the carboxylic acid, often coupled with O-H in-plane bending. This is a characteristic band for carboxylic acids.[7] |

| Below 1000 | Medium to Weak | Fingerprint Region : Contains complex vibrations including C-H out-of-plane bending (aromatic and aliphatic) and other skeletal vibrations that are unique to the molecule's overall structure. A broad absorption around 950-910 cm⁻¹ can be attributed to the out-of-plane O-H bend of the dimer.[7] |

Conclusion

Infrared spectroscopy provides a definitive and information-rich analysis of 6,7-dimethyl-1H-indole-2-carboxylic acid. The spectrum is unequivocally characterized by the presence of an extremely broad O-H stretching band centered around 3000 cm⁻¹ and a strong carbonyl absorption near 1700 cm⁻¹, both of which are indicative of a hydrogen-bonded carboxylic acid dimer. Furthermore, the distinct N-H stretch of the indole ring and the C-H stretches of the methyl groups confirm the compound's identity. By following the validated protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently use FTIR spectroscopy for the structural verification and quality assessment of this important indole derivative.

References

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]

-

Feist, P. L. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Journal of Chemical Education, 78(2), 201. [Link]

-

JoVE. (2026). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

-

Heilweil, E. J., et al. (2004). Vibrational dynamics of carboxylic acid dimers in gas and dilute solution. Physical Chemistry Chemical Physics, 6(14), 3648-3655. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

-

Singh, S. K., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(40), 25882-25889. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Wierzejewska, M., et al. (2020). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 25(21), 5039. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

Patwari, G. N., et al. (2005). Vibrational coupling in carboxylic acid dimers. The Journal of Chemical Physics, 123(12), 124310. [Link]

-

Patwari, G. N., et al. (2005). Vibrational coupling in carboxylic acid dimers. PubMed. [Link]

-

University of the West Indies. Sample preparation for FT-IR. [Link]

-

Feist, P. L. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Elkin, M. D., et al. (2018). Theoretical Interpretation of the Vibrational Spectra of Carboxylic-Acid Dimers in the High-Frequency Range. Russian Journal of Physical Chemistry B, 12(6), 964-968. [Link]

-

Patwari, G. N., et al. (2005). Vibrational coupling in carboxylic acid dimers. Semantic Scholar. [Link]

-

NIST. Indole-2-carboxylic acid. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. [Link]

-

Wang, J., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1419. [Link]

-

ResearchGate. IR spectra of indole-3-acetic acid in KBr. [Link]

-

PubChem. Indole-2-carboxylic acid. [Link]

-

SpectraBase. INDOLE-2-CARBOXYLIC ACID, 2-//3-PYRIDYL/METHYL/HYDRAZIDE. [Link]

-

Weinkauf, R., et al. (2000). Ultraviolet/infrared-double resonance spectroscopy and ab initio calculations on the indole+ and indole(H2O)1+ cations. The Journal of Chemical Physics, 113(18), 7990-8001. [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

-

Sunway Pharm Ltd. 6,7-Dimethyl-1h-indole-2-carboxylic acid. [Link]

-

NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

-

Wierzejewska, M., & Panek, J. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure, 651-653, 755-763. [Link]

-

PubChem. 7-Methyl-1H-indole-2-carboxylic acid. [Link]

-

PubChem. 4,7-dimethyl-1H-indole-2-carboxylic Acid. [Link]

-

Al-Abdullah, E. S., et al. (2026). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Journal of Chemistry. [Link]

Sources

- 1. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

Solubility Profile of 6,7-dimethyl-1H-indole-2-carboxylic acid in Organic Solvents: A Predictive and Methodological Guide

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 6,7-dimethyl-1H-indole-2-carboxylic acid, a key heterocyclic building block. While specific experimental data for this exact molecule is sparse in public literature, this document leverages established chemical principles, data from analogous structures, and predictive models to offer a robust framework for scientists. We will explore the theoretical underpinnings of its solubility, provide predictive assessments across a range of common organic solvents, and detail rigorous experimental protocols for its empirical determination.

Introduction: The Significance of a Solubility Profile

Indole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] 6,7-dimethyl-1H-indole-2-carboxylic acid combines the indole scaffold with a carboxylic acid functional group and lipophilic methyl substituents, making it a valuable intermediate in synthetic chemistry. Understanding its behavior in various organic solvents is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the solution phase.

-

Crystallization & Purification: Identifying suitable solvent/anti-solvent systems for obtaining high-purity crystalline material.

-

Formulation Development: Choosing excipients and solvent systems for preclinical and clinical formulations.

-

Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR.

This guide is designed to equip researchers with the foundational knowledge and practical methodologies to confidently work with this compound.

Physicochemical & Structural Analysis

To predict solubility, we must first understand the molecule's intrinsic properties. 6,7-dimethyl-1H-indole-2-carboxylic acid possesses a distinct amphiphilic character, arising from both polar and non-polar regions.

Table 1: Key Physicochemical Properties of 6,7-dimethyl-1H-indole-2-carboxylic acid

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem CID 4646691[2] | Indicates a relatively small molecule. |

| Molecular Weight | 189.21 g/mol | PubChem CID 4646691[2] | Larger molecules can sometimes be harder to solvate.[3] |

| XLogP3 | 2.6 | PubChem CID 4646691[2] | A positive LogP value indicates a preference for a non-polar environment over water; suggests limited aqueous solubility but favorability for certain organic solvents. |

| Hydrogen Bond Donors | 2 (N-H and O-H) | PubChem CID 4646691[2] | Can donate hydrogen bonds to acceptor solvents (e.g., alcohols, DMSO). |

| Hydrogen Bond Acceptors | 2 (C=O and O-H) | PubChem CID 4646691[2] | Can accept hydrogen bonds from donor solvents (e.g., alcohols, water). |

Structural Causality:

-

Polar "Head": The carboxylic acid group (-COOH) and the indole N-H are highly polar. They are capable of strong hydrogen bonding, which is a primary driver of solubility in polar solvents.[3][4]

-

Non-Polar "Body": The fused benzene ring and the two methyl groups (-CH₃) constitute a rigid, non-polar, and lipophilic domain. This region favors interactions with non-polar solvents through weaker van der Waals forces.

The interplay between these two regions dictates the compound's solubility, following the fundamental principle of "like dissolves like".[3][5][6]

Predictive Solubility in Common Organic Solvents

Based on the structural analysis and data from the parent compound, indole-2-carboxylic acid[7], we can predict the solubility of the 6,7-dimethyl derivative. The addition of two methyl groups is expected to slightly increase its lipophilicity and potentially enhance solubility in less polar organic solvents compared to its parent compound, while slightly decreasing its solubility in highly polar solvents.

Table 2: Predicted Solubility of 6,7-dimethyl-1H-indole-2-carboxylic acid

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are highly polar and are excellent hydrogen bond acceptors, effectively solvating the carboxylic acid and indole N-H groups. For the parent indole-2-carboxylic acid, DMSO is an excellent solvent (32 mg/mL).[7] |

| Polar Protic | Methanol, Ethanol | Good to Moderate | These alcoholic solvents can both donate and accept hydrogen bonds, leading to favorable interactions. The parent compound is soluble in methanol and ethanol at ~50 mg/mL.[7] The added methyl groups may slightly reduce this. |

| Intermediate Polarity | Acetone, Ethyl Acetate | Moderate to Low | These solvents have a polar carbonyl group but also significant non-polar character. Acetone may be a better solvent than ethyl acetate due to its smaller size. Indole-3-acetic acid shows good solubility in ethyl acetate.[8] |

| Chlorinated | Dichloromethane (DCM) | Low | While able to participate in some dipole-dipole interactions, DCM is a poor hydrogen bond partner, limiting its ability to effectively solvate the carboxylic acid group. |

| Non-Polar | Hexane, Toluene | Very Low / Insoluble | The strong intermolecular hydrogen bonding of the carboxylic acid dimers in the solid state is far more favorable than the weak van der Waals interactions offered by these non-polar solvents.[6] |

Below is a logical diagram illustrating the solvent selection process based on the principle of "like dissolves like".

Caption: Experimental workflow for the shake-flask solubility method.

Additional Factors Influencing Solubility

Beyond the choice of solvent, other parameters can significantly alter solubility. [3][9]

-

Temperature: For most solids dissolving in liquids, solubility is an endothermic process, meaning it increases with higher temperatures. [3][9]This can be leveraged during recrystallization procedures.

-

pH (in protic or aqueous-miscible solvents): As a carboxylic acid, the compound's charge state is pH-dependent. In the presence of a base (even a weak one), it will deprotonate to form the more polar and significantly more soluble carboxylate salt. [10][11]This is a key principle for extraction and purification.

-

Presence of Water: The solubility of carboxylic acids in some organic solvents can be dramatically enhanced by the presence of small amounts of water. [12][13]Water molecules can bridge the acid and the organic solvent, improving solvation. This is a critical consideration for solvents that are not perfectly anhydrous.

Conclusion

While awaiting specific, publicly available experimental data, a robust, predictive understanding of the solubility of 6,7-dimethyl-1H-indole-2-carboxylic acid can be achieved. Its amphiphilic nature, driven by a polar carboxylic acid head and a non-polar dimethyl-indole body, dictates its behavior. High solubility is predicted in polar aprotic solvents like DMSO, with good solubility in alcohols. Conversely, it is expected to be poorly soluble in non-polar solvents such as hexane. For definitive quantitative data, the isothermal shake-flask method, coupled with a validated analytical technique like HPLC, provides a reliable and reproducible protocol. Researchers and drug development professionals should consider the significant influence of temperature and trace water on the solubility of this important synthetic intermediate.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [URL: https://pubmed.ncbi.nlm.nih.gov/18031982/]

- Chambers, C. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Minnesota Morris. [URL: https://chem.morris.umn.edu/documents/org_lab/procedures/solubility_of_organic_compounds.pdf]

- Clark, J. (2023). Solubility of Organic Compounds. LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/01%3A_Structure_and_Bonding/1.11%3A_Solubility_of_Organic_Compounds]

- Smolecule (n.d.). Indole-2-carboxylic acid. [URL: https://www.smolecule.com/cas/1477-50-5]

- Khan Academy (n.d.). Solubility of organic compounds. [URL: https://www.khanacademy.org/science/organic-chemistry/properties-of-organic-compounds/solubility-of-organic-compounds/v/solubility-of-organic-compounds]

- University of Colorado Boulder (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [URL: https://www.colorado.edu/lab/orgchem/sites/default/files/attached-files/analy0727unknownanalysis.pdf]